Ethyl 2-amino-5-(3-fluorophenyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an ethyl ester, an amino group, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzaldehyde with thiourea and ethyl bromoacetate under basic conditions to form the thiazole ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be used to improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the thiazole ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-amino-5-(3-bromophenyl)-1,3-thiazole-4-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 2-amino-5-(3-methylphenyl)-1,3-thiazole-4-carboxylate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
Ethyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
ethyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-2-17-11(16)9-10(18-12(14)15-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNGXVSGNCIAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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